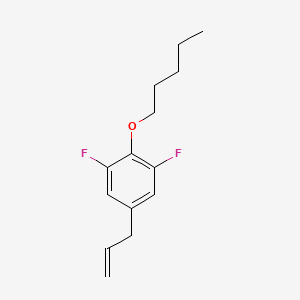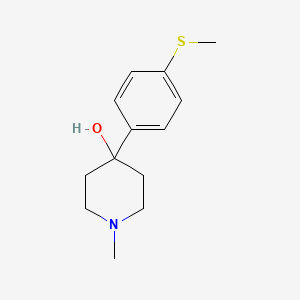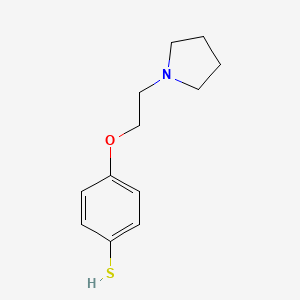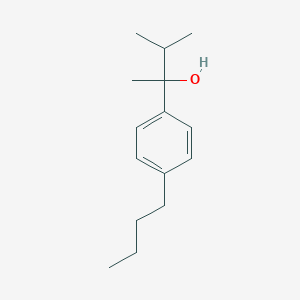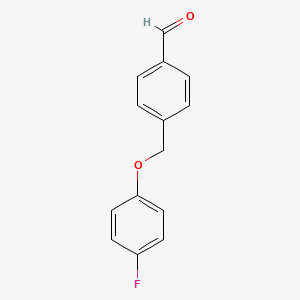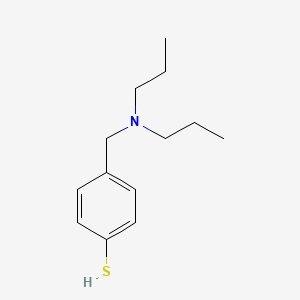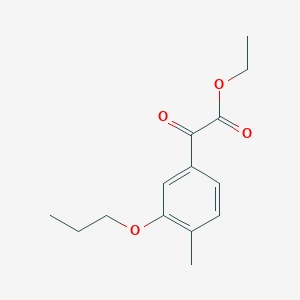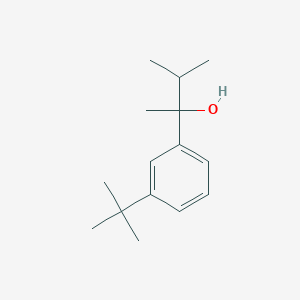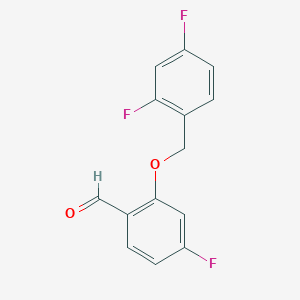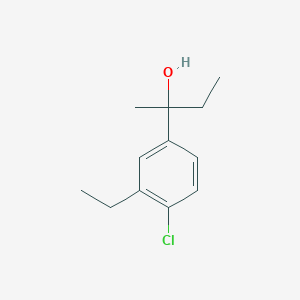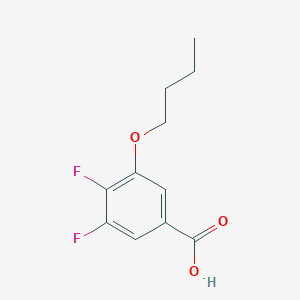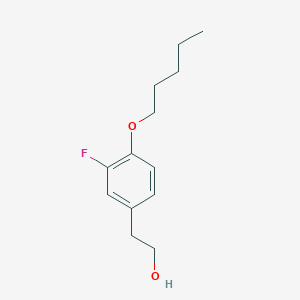
2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol: is a fluorinated organic compound with the molecular formula C13H19FO2. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorine source, such as potassium fluoride (KF), reacts with a suitable precursor under specific conditions .
Industrial Production Methods: Industrial production of fluorinated compounds often employs advanced techniques like enzymatic synthesis. Enzymes such as fluorinase can catalyze the formation of C-F bonds under mild conditions, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-Fluoro-4-n-pentoxybenzaldehyde or 3-Fluoro-4-n-pentoxybenzoic acid.
Reduction: Formation of 3-Fluoro-4-n-pentoxyphenethyl hydrocarbon.
Substitution: Formation of various substituted phenethyl alcohol derivatives.
Scientific Research Applications
Chemistry: 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol is used as an intermediate in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, fluorinated compounds are often used as probes to study enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds are widely used in pharmaceuticals due to their improved bioavailability and metabolic stability. This compound can serve as a building block for the synthesis of potential drug candidates .
Industry: In the industrial sector, fluorinated compounds are used in the production of specialty chemicals, agrochemicals, and advanced materials. Their unique properties make them suitable for various applications, including coatings, adhesives, and lubricants .
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- 4-Fluoro-3-n-pentoxyphenethyl alcohol
- 3-Fluoro-4-methoxyphenethyl alcohol
- 3-Fluoro-4-ethoxyphenethyl alcohol
Comparison: Compared to similar compounds, 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol exhibits unique properties due to the presence of the n-pentoxy group. This group can influence the compound’s lipophilicity, stability, and reactivity, making it distinct from other fluorinated phenethyl alcohol derivatives .
Properties
IUPAC Name |
2-(3-fluoro-4-pentoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-2-3-4-9-16-13-6-5-11(7-8-15)10-12(13)14/h5-6,10,15H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKILQJIBUVNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
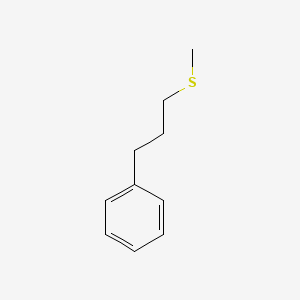
![1-Fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998735.png)
